

EPA Grants Flutianil "Reduced-Risk" Status for Powdery Mildew Control

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Compound of Interest

Compound Name: *Flutianil*

Cat. No.: *B1673491*

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The U.S. Environmental Protection Agency (EPA) has classified the fungicide **Flutianil** as a "reduced-risk" chemical for its use against powdery mildew on a variety of crops.[1][2][3] This designation is based on a favorable human health risk profile when compared to other registered fungicides, as well as low ecological risk to mammals, birds, fish, and insects.[4][5] **Flutianil**'s novel mode of action also makes it a valuable tool for resistance management programs.[4]

Developed by OAT Agrio, **Flutianil** is a cyano-methylene thiazolidine fungicide that has demonstrated high efficacy against powdery mildew species, with no cross-resistance to existing fungicides.[6] Its targeted action and favorable toxicological profile position it as a significant alternative in integrated pest management (IPM) programs.[1]

Comparative Efficacy of Flutianil

Flutianil has shown potent and specific activity against various powdery mildew species. In pot tests, **Flutianil** at a concentration of 10 mg/L achieved 100% control of powdery mildew on cucumber, eggplant, grape, and wheat, while showing no efficacy against other fungal pathogens even at a high concentration of 500 mg/L.[6][7]

In a comparative study against 12 isolates of *Podosphaera xanthii* (cucumber powdery mildew), **Flutianil** completely controlled all isolates at concentrations of 1 and 10 mg/L. In contrast, other fungicides like azoxystrobin, triflumizole, a mixture of cyflufenamid and triflumizole, and penthiopyrad were less effective against some of the same isolates.[6]

Table 1: Comparative Efficacy of **Flutianil** and Other Fungicides against *Podosphaera xanthii*

Fungicide	Concentration (mg/L)	Efficacy
Flutianil	1 and 10	Complete control of all 12 isolates
Azoxystrobin	Not specified	Less effective against some isolates
Triflumizole	Not specified	Less effective against some isolates
Cyflufenamid + Triflumizole	Not specified	Less effective against some isolates
Penthiopyrad	Not specified	Less effective against some isolates

Source: Kimura et al., Biological properties of **flutianil** as a novel fungicide against powdery mildew.[6]

Toxicological Profile

Flutianil exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure (Toxicity Category IV).[4] It is not a skin or eye irritant and is not a dermal sensitizer.[4] Extensive toxicological studies have shown no evidence of carcinogenicity, genotoxicity, neurotoxicity, or reproductive or developmental toxicity.[8][9][10]

Table 2: Summary of Toxicological Endpoints for **Flutianil**

Study Type	Species	NOAEL (No-Observed-Adverse-Effect-Level)	LD50/LC50 (Lethal Dose/Concentration, 50%)
Acute Oral Toxicity	Rat	-	>5000 mg/kg bw[8][9]
Acute Dermal Toxicity	Rat	-	>5000 mg/kg bw[8][9]
Acute Inhalation Toxicity	Rat	-	>2.15 mg/L[9]
90-Day Subacute Oral (diet)	Rat	122 mg/kg bw/day (male)	-
2-Year Chronic/Carcinogenicity (diet)	Rat	249 mg/kg bw/day (male)	-
18-Month Carcinogenicity (diet)	Mouse	1084 mg/kg bw/day (male), 1063 mg/kg bw/day (female)[8][9]	-
Two-Generation Reproduction	Rat	122 mg/kg bw/day (male)	-
Developmental Toxicity	Rat	1000 mg/kg bw/day	-

bw = body weight

The Acceptable Daily Intake (ADI) for **flutianil** has been set at 2.4 mg/kg bw/day with a safety factor of 100.[9][10]

Experimental Protocols

In Vivo Toxicology Studies (Rodent)

A summary of the general methodology for in vivo rodent toxicity studies is provided below, based on standard guidelines.

- **Test Animals:** Typically, rats or mice are used. Equal numbers of males and females are assigned to control and treatment groups.[\[11\]](#) For short-term studies (28-90 days), at least 10 rodents per sex per group are common.[\[11\]](#)
- **Dose Administration:** The test substance is administered, usually orally through the diet or by gavage, for a specified period (e.g., 90 days for subchronic studies, 18-24 months for chronic/carcinogenicity studies).[\[12\]](#) At least three dose levels and a concurrent control group are used.[\[11\]](#)
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- **Clinical Pathology:** Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.[\[11\]](#)
- **Necropsy and Histopathology:** At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination.[\[11\]](#) All gross lesions and tissues from the high-dose and control groups are examined, with lower doses examined for target organs.[\[11\]](#)

Fungicide Efficacy Testing (In Vitro - Spore Germination Inhibition)

This method is used to evaluate the direct inhibitory effect of a fungicide on fungal spore germination.

- **Spore Suspension Preparation:** Conidia (spores) are harvested from infected plant leaves and suspended in sterile distilled water. The concentration of the spore suspension is adjusted using a hemocytometer.
- **Fungicide Solutions:** The test fungicide is dissolved in a suitable solvent (e.g., acetone) and then diluted with sterile distilled water to achieve the desired test concentrations.
- **Incubation:** A drop of the spore suspension is placed on a microscope slide or in a well of a microtiter plate, and a drop of the fungicide solution is added. The slides or plates are then incubated in a dark, humid chamber at a controlled temperature.

- **Evaluation:** After a set incubation period (e.g., 24-48 hours), the percentage of germinated spores is determined by microscopic observation. A spore is considered germinated if the germ tube is at least the length of the spore. The percentage of inhibition is calculated relative to a control (spores in water without fungicide).

Translaminar Activity Assay

This assay determines if a fungicide applied to one side of a leaf can move through the leaf tissue to control disease on the other side.

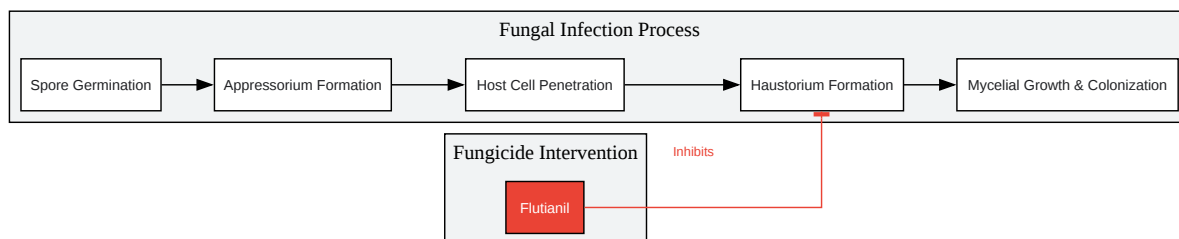
- **Plant Preparation:** Healthy young plants (e.g., cucumber) are grown to a suitable stage (e.g., first true leaf fully expanded).
- **Fungicide Application:** A defined amount of the fungicide solution is carefully applied to either the upper (adaxial) or lower (abaxial) surface of a leaf, avoiding runoff to the other side.
- **Inoculation:** After a set period (e.g., 24 hours) to allow for absorption and movement, both sides of the treated leaf are inoculated with a suspension of powdery mildew spores.
- **Incubation and Assessment:** The plants are incubated under conditions favorable for disease development. After a specified period (e.g., 7-10 days), the level of disease control on the untreated side of the leaf is assessed and compared to untreated control plants.

Mode of Action and Signaling Pathways

Flutianil has a novel mode of action, which is a key factor in its utility for managing fungicide resistance.^[6] It specifically inhibits the formation of the haustorium, a specialized feeding structure that powdery mildew fungi use to extract nutrients from plant cells.^{[6][13]}

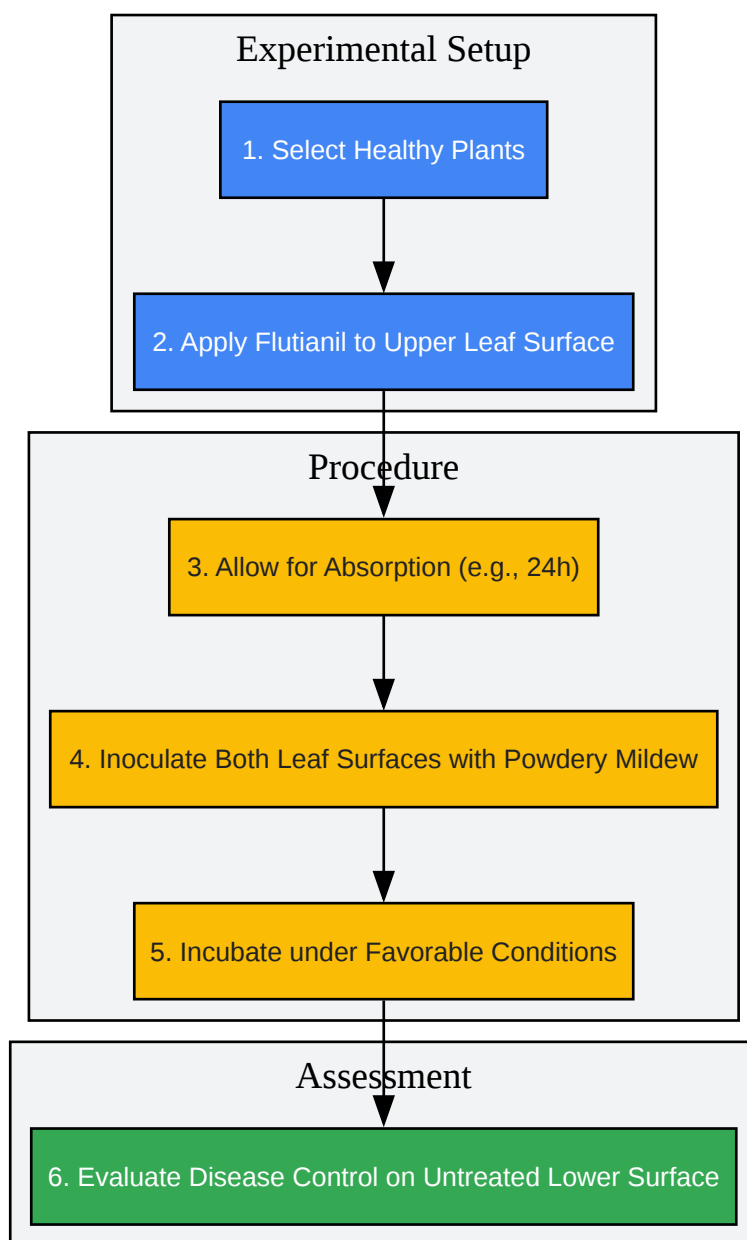
While the precise molecular signaling pathway targeted by **Flutianil** is still under investigation, research has shown that it disrupts the normal development of the haustorium, leading to a failure of the fungus to establish a successful infection.^[13] Morphological studies show that **Flutianil** does not inhibit the initial stages of fungal infection such as spore germination or appressorium formation, but acts at the critical stage of haustorium development.^[6] RNA-sequencing analysis has indicated that **Flutianil**'s primary site of action is likely within the haustoria, affecting genes related to nutrient transport and effector proteins.^{[13][14]}

Unlike other fungicides such as cyflufenamid and metrafenone, which cause a collapse of the fungal hyphae, **Flutianil**'s effect is more specific to the haustorium, leading to abnormal development without immediate mycelial collapse.[14]



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Flutianil's targeted inhibition of haustorium formation.



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Workflow for assessing the translaminar activity of **Flutianil**.

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